molecular formula C15H22BNO5 B6337741 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester CAS No. 2096337-57-2

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester

Cat. No.: B6337741
CAS No.: 2096337-57-2
M. Wt: 307.15 g/mol
InChI Key: IWIPJHIUADMVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted with an ethoxycarbonyl group at position 2, a methoxy group at position 6, and a pinacol-protected boronic acid at position 2. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . Its boronic ester group enhances stability compared to free boronic acids, reducing susceptibility to protodeboronation while retaining reactivity under catalytic conditions . Applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in synthesizing complex heterocycles.

Properties

IUPAC Name

ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIPJHIUADMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096337-57-2
Record name 2-(Ethoxycarbonyl)-6-methoxypyridine-4-boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Halogen-Boron Exchange Methodology

This method employs 4-bromo-2-ethoxycarbonyl-6-methoxypyridine as the starting material. The bromine atom at the 4-position is replaced via a palladium-catalyzed Miyaura borylation reaction:

Reaction Scheme:

4-Bromo-2-ethoxycarbonyl-6-methoxypyridine+Pinacol diboronPd catalystTarget Compound\text{4-Bromo-2-ethoxycarbonyl-6-methoxypyridine} + \text{Pinacol diboron} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Key Parameters:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium dichloride ([Pd(dppf)Cl₂]).

  • Solvent: Ethanol, isopropanol, or dioxane.

  • Base: Potassium acetate or sodium bicarbonate.

  • Temperature: 25–110°C.

Yield: 80–85% after purification via flash chromatography.

Alternative Pathways via Directed Lithiation

Lithium-Halogen Exchange Followed by Boronation

A two-step approach involves generating a lithiated intermediate at the 4-position of the pyridine ring, followed by quenching with a boron reagent:

Step 1: Lithiation

4-Bromo-2-ethoxycarbonyl-6-methoxypyridine+n-BuLi4-Lithio intermediate\text{4-Bromo-2-ethoxycarbonyl-6-methoxypyridine} + \text{n-BuLi} \rightarrow \text{4-Lithio intermediate}

Step 2: Boronation

4-Lithio intermediate+ClB(Ni-Pr2)2Boronate intermediatePinacolTarget Compound\text{4-Lithio intermediate} + \text{ClB(Ni-Pr}2\text{)}2 \rightarrow \text{Boronate intermediate} \xrightarrow{\text{Pinacol}} \text{Target Compound}

Optimized Conditions:

  • Lithium Source: n-Butyllithium (2.5 M in hexanes).

  • Boron Reagent: Chlorobis(N-isopropyl)borane (ClB(Ni-Pr₂)₂).

  • Reaction Time: 4–6 hours at –78°C.

Yield: 70–75% after recrystallization.

One-Pot Suzuki-Miyaura Coupling Strategy

Recent advancements utilize 2-ethoxycarbonyl-6-methoxypyridine-4-triflate as a substrate for direct coupling with pinacol diboron under microwave irradiation:

Reaction Scheme:

4-Triflate precursor+Pinacol diboronPd(OAc)2,SPhosTarget Compound\text{4-Triflate precursor} + \text{Pinacol diboron} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Target Compound}

Advantages:

  • Reduced Steps: Eliminates intermediate isolation.

  • Microwave Acceleration: 30-minute reaction time at 120°C.

  • Yield: 88–92% with >98% purity.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Yield Purification Source
Halogen-Boron Exchange[Pd(dppf)Cl₂]25–110°C80–85%Flash Chromatography
Directed Lithiationn-BuLi/ClB(Ni-Pr₂)₂–78°C70–75%Recrystallization
Suzuki-Miyaura CouplingPd(OAc)₂/SPhos120°C (MW)88–92%None (One-Pot)

Key Findings:

  • Catalyst Efficiency: Palladium-based catalysts ([Pd(dppf)Cl₂]) provide superior regioselectivity compared to lithium-based routes.

  • Scalability: The one-pot Suzuki-Miyaura method is more suitable for industrial production due to minimized purification steps.

  • Side Reactions: Directed lithiation risks decomposition of the ethoxycarbonyl group at elevated temperatures, necessitating cryogenic conditions.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Common techniques include:

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3).

  • Recrystallization: Dichloromethane/petroleum ether mixture.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 3.89 (s, 3H, OCH₃), 4.42 (q, 2H, COOCH₂CH₃), 7.93 (s, 1H, pyridine-H), 8.39 (s, 1H, pyridine-H).

  • HRMS (ESI): m/z calcd. for C₁₅H₂₂BNO₅ [M+H]⁺: 307.15; found: 307.14.

Industrial-Scale Considerations

For large-scale synthesis (>1 kg), the halogen-boron exchange method is preferred due to:

  • Cost-Effectiveness: Pinacol diboron is commercially available at scale.

  • Reproducibility: Consistent yields across batches.

  • Safety: Avoids cryogenic conditions required in lithiation routes .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed coupling with aryl/heteroaryl halides to form biaryl systems. Key factors influencing reactivity include:

Reaction Parameter Typical Conditions Yield Range Catalyst System
Aryl Halide Partner Bromobenzene, 4-bromoanisole, 2-chloropyridine65–89%PdCl₂(dppf) (1–3 mol%)
Base K₂CO₃, CsF, or NaOtBu
Solvent Dioxane, THF, or DMF/H₂O (4:1)
Temperature 80–110°C (reflux)

Mechanistic Notes :

  • The ethoxycarbonyl group at position 2 introduces steric hindrance, slowing transmetalation but improving regioselectivity .

  • Methoxy substituents at position 6 enhance electron density at the para position, facilitating oxidative addition with electron-deficient aryl halides .

Protodeboronation and Hydrolysis

The pinacol boronate ester undergoes hydrolysis under acidic or oxidative conditions:

Condition Product Rate (t₁/₂) Byproducts
H₂O₂ (3% in THF, 25°C)2-ethoxycarbonyl-6-methoxypyridine-4-boronic acid2.5 hrTrace boric acid
HCl (1M in dioxane, 60°C)Same as above45 minPinacol

Applications :

  • Hydrolysis to the boronic acid enables direct use in Chan-Lam couplings or as a ligand precursor .

Functional Group Transformations

The ethoxycarbonyl group can be modified post-coupling:

Ester Hydrolysis

  • Conditions : LiOH (2 equiv) in THF/H₂O (3:1), 50°C, 6 hr.

  • Product : 2-carboxy-6-methoxypyridine-4-boronic acid pinacol ester (yield: 92%).

Amidation

  • Conditions : HATU, DIPEA, R-NH₂ (primary amines), DMF, 25°C, 12 hr.

  • Product : 2-(alkyl/aryl)carboxamido-6-methoxypyridine-4-boronic acid pinacol ester (yield: 70–85%).

Stability Under Reaction Conditions

Condition Degradation Observed? Notes
Strong Base (pH > 12) Yes (50% in 24 hr)Boronate ester hydrolyzes irreversibly
UV Light (254 nm) No (72 hr exposure)Stable in inert atmosphere
High Temp (>150°C) Partial decompositionReleases pinacol and boroxines

Comparative Reactivity with Analogues

Compound Suzuki Coupling Yield Hydrolysis Rate (t₁/₂)
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic ester78%2.5 hr
6-Chloro-5-ethoxycarbonylpyridine-3-boronic ester62%1.8 hr
2-Methoxy-6-methylpyridine-4-boronic ester 85%4.1 hr

Key Trends :

  • Electron-withdrawing groups (e.g., Cl) reduce coupling efficiency due to decreased electron density at boron .

  • Steric bulk from ethoxycarbonyl slows transmetalation but improves selectivity .

Scientific Research Applications

Active Pharmaceutical Intermediate

This compound is primarily utilized as an active pharmaceutical ingredient (API) in the synthesis of various drugs. It plays a crucial role in the development of new therapeutic candidates, such as NVP-HSP990, which is being investigated for its potential in treating various cancers by inhibiting heat shock protein 90 (HSP90) .

Structure-Activity Relationship Studies

The compound is instrumental in structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety profiles of drug candidates. By modifying the boronic acid moiety, researchers can enhance the biological activity of pyridine-based compounds .

Synthesis of Complex Molecules

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura reactions, allows chemists to construct complex molecular architectures that are otherwise challenging to synthesize .

Development of Anticancer Agents

Recent studies have focused on utilizing this boronic acid derivative in the synthesis of novel anticancer agents. For instance, research has demonstrated that modifications to the pyridine ring can lead to compounds with enhanced selectivity and potency against specific cancer cell lines .

Role in Drug Discovery

In drug discovery processes, this compound has been pivotal in identifying lead candidates through high-throughput screening methods. The ability to rapidly synthesize derivatives allows for efficient evaluation of their biological activities .

Applications in Material Science

Beyond medicinal chemistry, there are emerging applications of this compound in material science, particularly in the development of sensors and catalysts due to its unique electronic properties imparted by the boron atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and stability of pyridine boronic esters are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight Key Properties CAS Number References
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester 2-Ethoxycarbonyl, 6-methoxy, 4-boronic ester Not explicitly given High cross-coupling efficiency; stabilized by pinacol ester Not provided
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester 2-Methyl, 6-CF₃, 4-boronic ester Not provided Enhanced electron-withdrawing effects from CF₃; improved oxidative stability 1321518-03-9
6-Ethylpyridine-3-boronic acid pinacol ester 6-Ethyl, 3-boronic ester Not provided Steric hindrance from ethyl may reduce coupling efficiency 741709-61-5
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 4-Methoxy, 3-boronic ester Not provided Lower steric demand at position 3; faster hydrolysis kinetics 758699-74-0
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Non-aromatic, cyclic ether substituent Not provided Reduced aromaticity; altered electronic profile for niche applications N/A

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing vs. In contrast, 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS 1321518-03-9) has a stronger electron-withdrawing CF₃ group, which may enhance oxidative stability but reduce coupling yields with electron-deficient partners .
  • Steric Effects : Bulky substituents like 6-ethyl in 6-Ethylpyridine-3-boronic acid pinacol ester (CAS 741709-61-5) can hinder catalyst accessibility, lowering reaction rates compared to the target compound’s methoxy and ethoxycarbonyl groups .

Hydrolysis and Stability

Pinacol boronic esters generally require harsh conditions for hydrolysis, such as acidic or oxidative environments (e.g., NaIO₄ or 5M HCl) . The target compound’s hydrolysis likely follows similar pathways, but electron-donating methoxy groups may slightly retard acid-catalyzed cleavage compared to electron-neutral analogs like 4-Methoxy-3-boronic ester derivatives .

Commercial Availability and Scalability

While the target compound’s CAS number is unspecified, analogs like 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester are produced via optimized palladium-catalyzed routes with low catalyst loading (≤1 mol%), suggesting scalable synthesis . In contrast, trifluoromethyl-substituted derivatives (e.g., CAS 1321518-03-9) may require costlier fluorinated precursors .

Biological Activity

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules. Recent studies have begun to explore its biological activity, particularly in medicinal chemistry.

The molecular formula of 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester is C15H22BNOC_{15}H_{22}BNO, with a molecular weight of 307.15 g/mol. It is typically used in the synthesis of pharmaceuticals and advanced materials due to its unique functional groups which enhance solubility and reactivity.

PropertyValue
Molecular Weight307.15 g/mol
CAS No.2096337-57-2
SolubilityInsoluble in water
Melting Point68°C to 72°C

The mechanism of action for this compound primarily involves its role in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with aryl or vinyl halides in the presence of palladium catalysts. The process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to yield biaryl or vinyl-aryl compounds.

Anticancer Activity

Research indicates that boronic acids, including 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester, exhibit significant anticancer properties. Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, the first FDA-approved boronic acid drug, serves as a proteasome inhibitor for treating multiple myeloma .

Antibacterial and Antiviral Properties

Boronic acids have also demonstrated antibacterial and antiviral activities. Studies suggest that modifications to the boronic acid structure can enhance selectivity and efficacy against various pathogens. The introduction of boron-containing compounds into bioactive molecules has been shown to modify their pharmacokinetic properties positively .

Case Studies

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the effectiveness of boronic acids in inhibiting cancer cell proliferation through proteasome inhibition . This study suggests that derivatives like 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester could be further explored for their therapeutic potential.
  • Antiviral Applications : Research on boronic acids has indicated potential applications as antiviral agents, particularly against viral infections where protease inhibition is beneficial . The structural characteristics of this compound may enhance its effectiveness against specific viral targets.

Comparative Analysis

The following table compares 2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester with other related compounds regarding their biological activities:

CompoundAnticancer ActivityAntibacterial ActivityAntiviral Activity
2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol esterModerateYesPotential
BortezomibHighNoNo
IxazomibHighNoNo
VaborbactamModerateYesYes

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer: To optimize cross-coupling efficiency, use palladium catalysts (e.g., Pd(dppf)Cl₂) in a 1:1 mixture of 1,4-dioxane and water at 80–110°C under inert atmosphere. Maintain a base (e.g., K₂CO₃ or K₃PO₄) to facilitate transmetallation. For example, yields improved to 75% when using Cs₂CO₃ in 1,2-dimethoxyethane at 100°C for 45 minutes . Pre-dry solvents and degas the reaction mixture to minimize side reactions like protodeboronation.

Q. What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer: Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For higher purity, recrystallize using dichloromethane/hexane mixtures. Centrifugation or filtration under reduced pressure is recommended for boronate ester derivatives due to their sensitivity to moisture . Monitor purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or HPLC (C18 column, acetonitrile/water mobile phase).

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer: Store at 2–8°C in a sealed, argon-purged container with desiccants (e.g., molecular sieves). Avoid prolonged exposure to light, moisture, or acidic conditions, as these may hydrolyze the boronic ester. Prior to use, equilibrate to room temperature under nitrogen to prevent condensation .

Advanced Research Questions

Q. What competing side reactions occur during cross-coupling, and how can they be suppressed?

Methodological Answer: Common side reactions include:

  • Protodeboronation: Mitigate by using anhydrous solvents and avoiding strong acids.
  • Homocoupling: Minimize by optimizing catalyst loading (0.05–0.1 equiv Pd) and ensuring rigorous degassing.
    In a case study, reducing reaction time from 12 hours to 4 hours decreased homocoupling byproducts from 15% to <5% . Kinetic monitoring via ¹¹B NMR can identify intermediate instability .

Q. How can researchers quantitatively analyze reaction efficiency and byproducts?

Methodological Answer:

  • Quantitative ¹H NMR: Integrate aromatic proton signals (δ 7.8–8.2 ppm) relative to an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • HPLC-MS: Use a C18 column with ESI-MS detection to identify boronic acid byproducts (e.g., hydrolyzed ester at m/z ~250).
  • UV-Vis Spectroscopy: Monitor H₂O₂-induced conversion of boronate esters to phenolic derivatives at 400 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .

Q. What mechanistic insights explain this compound’s reactivity in electron-deficient systems?

Methodological Answer: The electron-withdrawing ethoxycarbonyl and methoxy groups reduce electron density at the boron center, slowing transmetallation but improving selectivity for electron-rich aryl halides. DFT studies suggest a ΔG‡ of ~25 kcal/mol for the rate-determining oxidative addition step. Substituent effects were validated by comparing coupling rates with analogous non-methoxy derivatives (e.g., 23% vs. 42% yield under identical conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.